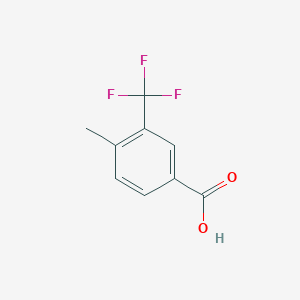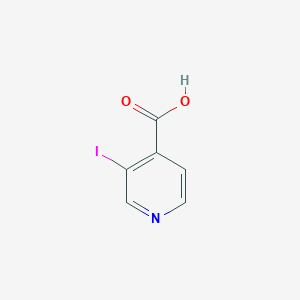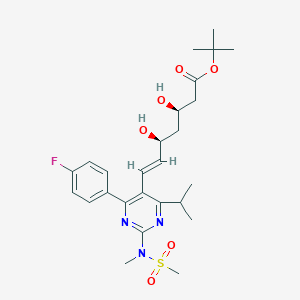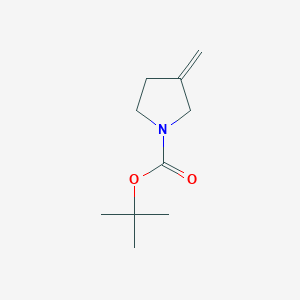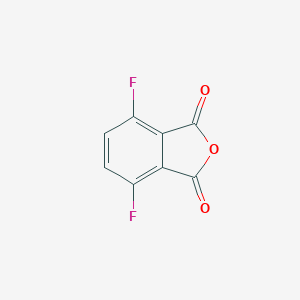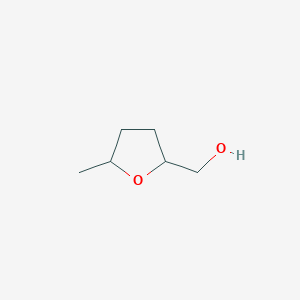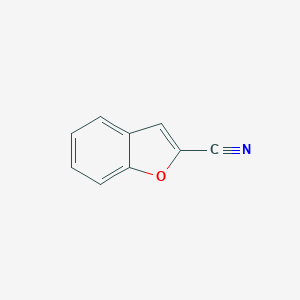
1-Benzofuran-2-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of benzofuran derivatives, including 1-Benzofuran-2-carbonitrile, often involves catalytic processes that ensure the formation of the benzofuran core with functional groups at specific positions. A notable method involves the Rh/Co relay catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids, which enables the construction of the benzofuran motif containing a quaternary center and a carbonyl group at the C3 position. This method demonstrates the efficiency and versatility of current synthetic approaches in generating complex structures from simpler precursors (Yuan et al., 2019).
Molecular Structure Analysis
The molecular structure of 1-Benzofuran-2-carbonitrile is further elucidated through crystallographic studies, revealing the coplanarity of the benzofuran ring system and the carbonyl group. Such structural insights are crucial for understanding the compound's reactivity and properties. The title compound exhibits C—H⋯O contacts and π–π interactions, underscoring the importance of non-covalent interactions in its crystalline state (Kozakiewicz et al., 2007).
Chemical Reactions and Properties
1-Benzofuran-2-carbonitrile undergoes various chemical reactions, exploiting its nitrile functionality and the reactive benzofuran core. For instance, palladium-catalyzed carbonylative synthesis from 2-hydroxybenzyl alcohols using formic acid as the CO source highlights the compound's potential as an intermediate in constructing benzofuran-2(3H)-ones, a process that underscores the versatility of 1-Benzofuran-2-carbonitrile in synthetic chemistry (Li et al., 2017).
Physical Properties Analysis
The physical properties of 1-Benzofuran-2-carbonitrile, such as solubility, melting point, and crystallinity, are influenced by its molecular structure. While specific studies on these properties are not directly cited, the general understanding in organic chemistry suggests that the nitrile group and benzofuran core contribute to its moderate polarity, affecting its solubility in organic solvents and potential for sublimation.
Chemical Properties Analysis
Chemical properties, including reactivity towards nucleophiles and electrophiles, are pivotal in the application of 1-Benzofuran-2-carbonitrile in synthesis. Its ability to participate in cascade reactions, carbonylations, and electrosynthetic transformations showcases the compound's role as a versatile building block in organic synthesis. The compound's reactivity is harnessed in creating complex molecular architectures, highlighting its importance in the development of new synthetic methodologies and materials (Hu & Yang, 2001).
Scientific Research Applications
Anti-Cancer Activity : Furochromone and benzofuran derivatives, particularly those in the carbonitrile series, have demonstrated promising anti-VEGFR-2 activity, cytotoxicity, and in vivo anti-prostate cancer activity (Abdelhafez, Ali, Amin, Abdalla, & Ahmed, 2015).
Catalysis and Photocatalysis : Benzofuro[3,2-c]pyridine derivatives synthesized from 1-Benzofuran-2-carbonitrile show high thermal stability and potential applications in catalysis and photocatalysis (Mojumdar, Šimon, & Krutošíková, 2009).
Regiospecific Arylation : A method for synthesizing 3-aryl-4-hydroxybenzonitriles through regiospecific arylation with potential applications in synthesizing various heterocycles (Kurihara, Harusawa, Hirai, & Yoneda, 1987).
Synthesis of Benzofuran Scaffolds : Novel synthetic approaches have been developed to generate functionalized benzo[b]furo[3,4-d]furan-1-ones, providing a method for diversifying the benzofuran scaffold for combinatorial synthesis (Hu & Yang, 2001).
Antifungal Applications : 1,3-Benzoxazole-4-carbonitrile shows potent antifungal activity against Candida species, serving as a promising scaffold for β-1,6-glucan synthesis inhibitors (Kuroyanagi, Kanai, Sugimoto, Horiuchi, Achiwa, Takeshita, & Kawakami, 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-benzofuran-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGAXHXHVKVERC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20194516 | |
| Record name | 2-Benzofurancarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20194516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzofuran-2-carbonitrile | |
CAS RN |
41717-32-2 | |
| Record name | 2-Benzofurancarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41717-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzofurancarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041717322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzofurancarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20194516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-BENZOFURAN-2-CARBONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


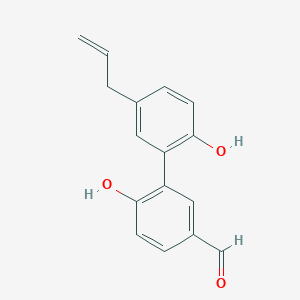
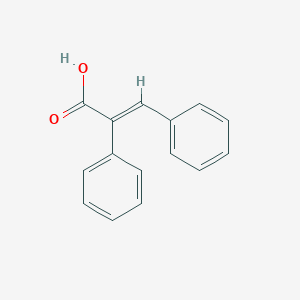
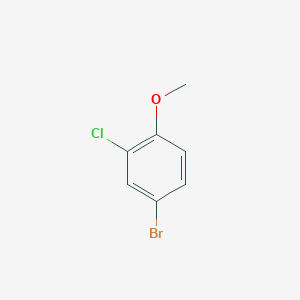
![3AR,5R,6S,7R,7AR-5-Hydroxymethyl-2-methyl-5,6,7,7A-tetrahydro-3AH-pyrano[3,2-D]thiazole-6,7-diol](/img/structure/B41809.png)
![(3Ar,5r,6s,7r,7ar)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]thiazole-6,7-diyl diacetate](/img/structure/B41811.png)
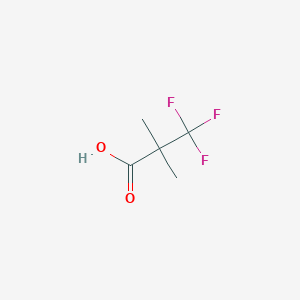
![2-[[2-Fluoro-5-(trifluoromethyl)phenyl]thio]acetonitrile](/img/structure/B41816.png)
